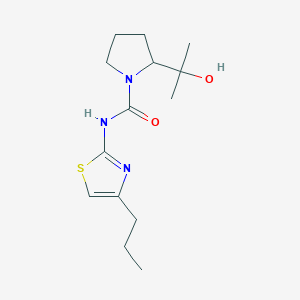
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom macroglobulinemia (WM).
作用机制
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways that promote B-cell survival and proliferation. This leads to the induction of apoptosis in B-cells and ultimately the regression of B-cell malignancies.
Biochemical and physiological effects:
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in animal models and humans, with no significant adverse effects reported. 2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for central nervous system lymphomas.
实验室实验的优点和局限性
The advantages of using 2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide in lab experiments include its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis in B-cells. However, one limitation is that it may not be effective in all B-cell malignancies, as some tumors may have alternative survival pathways that are not dependent on BTK.
未来方向
Future research on 2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide could focus on its potential as a combination therapy with other targeted agents or chemotherapy drugs. It could also be studied in the context of other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Additionally, the development of more potent and selective BTK inhibitors could lead to improved clinical outcomes for patients with B-cell malignancies.
合成方法
The synthesis of 2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide involves several steps, including the preparation of the pyrrolidine-1-carboxamide core, introduction of the thiazole ring, and attachment of the hydroxyisopropyl group. The final compound is obtained through purification and isolation techniques.
科学研究应用
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent in B-cell malignancies. It has shown to be effective in inhibiting BTK activity and inducing apoptosis in B-cells. 2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has also demonstrated synergy with other therapies, such as venetoclax and rituximab, in the treatment of CLL and MCL.
属性
IUPAC Name |
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-4-6-10-9-20-12(15-10)16-13(18)17-8-5-7-11(17)14(2,3)19/h9,11,19H,4-8H2,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBENVEUFFPVTSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CSC(=N1)NC(=O)N2CCCC2C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorophenyl)-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B6637869.png)
![[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6637874.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide](/img/structure/B6637877.png)
![1-(3,5-dimethylphenyl)-N-[(1-hydroxycyclopentyl)methyl]-N,5-dimethylpyrazole-3-carboxamide](/img/structure/B6637881.png)
![[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6637901.png)
![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![(4-Fluorophenyl)-[1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6637919.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B6637937.png)
![5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637943.png)
![5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637957.png)
![[1-(3-Fluorophenyl)-5-methylpyrazol-3-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6637963.png)